molecular formula C12H10N2O B1679375 N-Nitrosodiphenylamine CAS No. 86-30-6

N-Nitrosodiphenylamine

Cat. No.: B1679375
CAS No.: 86-30-6
M. Wt: 198.22 g/mol
InChI Key: UBUCNCOMADRQHX-UHFFFAOYSA-N
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Description

N-Nitrosodiphenylamine (NDPhA; CAS 86-30-6) is a nitroso compound with the molecular formula C₁₂H₁₀N₂O. It is structurally characterized by two phenyl groups bonded to a central nitrogen atom, which is also nitrosated (N–N=O group) . Historically used as a vulcanization retarder in rubber manufacturing and as a stabilizer in propellants, NDPhA is classified as a probable human carcinogen by the U.S. EPA due to its genotoxic and mutagenic properties .

Key physicochemical properties include:

Property Value Source
Molecular Weight 198.22 g/mol
Melting Point 66.5°C
Boiling Point 268–270°C (decomposes)
Solubility Insoluble in water; soluble in organic solvents

NDPhA’s carcinogenicity arises from its ability to transfer nitroso groups to amines, forming DNA-reactive intermediates . It is metabolically denitrosated to diphenylamine (DPA), which also exhibits mutagenicity in the presence of cofactors like norharman .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosodiphenylamine is typically synthesized through the nitrosation of diphenylamine. The process involves the reaction of diphenylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to ensure the stability of the nitrosamine product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is carefully controlled to maintain the desired temperature and pH levels. After the reaction, the product is purified through crystallization and drying processes to obtain the final compound in its pure form .

Chemical Reactions Analysis

Transnitrosation Reactions

N-Nitrosodiphenylamine can undergo transnitrosation reactions with secondary amines .
N-Nitrosodiphenylamine can transfer the nitroso group to N-methylaniline, sodium azide, and other nucleophilic species in acidic 50% aqueous ethanol at 25 °C . Neutral N-nitrosodiphenylamine is unreactive, and protonation is required to initiate these reactions .

  • The transfer to N-methylaniline is not catalyzed by added Cl–, suggesting a direct transnitrosation where the nitroso-group is transferred without the intermediacy of nitrous acid .

  • The transfer to sodium azide proceeds via nitrous acid under similar conditions .

  • For other nucleophiles, both direct and indirect transnitrosation reactions may occur .

  • Reaction rates are independent of nucleophile concentration when the concentration is high .

  • Solvent isotope effects are negligible under these circumstances, suggesting an intramolecular rearrangement of the conjugate acid is rate-limiting rather than protonation of the N-nitrosodiphenylamine .

Denitrosation Reactions

N-Nitrosodiphenylamine undergoes denitrosation in aqueous acid solution to give diphenylamine irreversibly . This reaction can be effected by Cl –, Br –, SCN –, I –, SC(NH2)2, or H2O . The reactivity correlates with the Pearson nucleophilicity parameter n, except for I – and SC(NH2)2, where steric effects may operate . N-Nitrosodiphenylamine is more reactive than N-methyl-N-nitrosoaniline by a factor of approximately 102 .

Denitrosation is acid-catalyzed and shows a solvent isotope effect (at low concentration of added nucleophile), (k0)D2O: (k0)H, of 2.0 . This is consistent with a mechanism involving rate-determining attack by the nucleophile on the protonated form of the nitroso-amine . At high [Br –] the rate constant is no longer dependent on [Br –], and the observed solvent isotope effect changes to (k0)D2O: (k0)H= 0.8, suggesting that under these conditions proton transfer to the nitroso-amine becomes rate-limiting .

Reactions with Aniline Derivatives

A direct reaction occurs between N-nitrosodiphenylamine (in aqueous acid solution) and aniline (and its ring-substituted derivatives), but not with primary amines n-butylamine and cyclohexylamine . The acidity dependence, together with the substituent effects, can be interpreted in terms of a reaction between the protonated form of the nitroso-amine and the anilinium ion, with initial attack occurring at the ring rather than at the amino-nitrogen atom .

Reactions with Organolithium and Grignard Reagents

N-Nitrosamines, including this compound, are weakly electrophilic at the nitroso-nitrogen and susceptible to nucleophilic attack at that site by organolithium and Grignard reagents (R3M, M = MgX or Li) . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either a hydrazone (R3= −CH2R only) or azomethine imine . Elimination from (20a, M = MgX) can occur before quenching with protic solvent . Because 22 is susceptible to further nucleophilic attack, α-substituted hydrazine is often isolated after workup when Grignard reagents are used . When the Grignard reagent used is phenylmagnesium bromide, N-phenyl hydrazine is produced by a formal reduction of 20a . In reactions with phenyllithium or tert-butyllithium, elimination from 20b (M = Li) only occurs after quenching with protic solvent . When 20b is quenched with water, the only product observed is the head-to-tail dimer of 22 . When ethanol is used, the solvent adduct 26 is briefly observable by NMR, but it is in equilibrium with 22 and ultimately decomposes to 25 . Similar to other azomethine imines, 22 can undergo 1,3-dipolar cycloadditions with dipolarophiles .

Photolysis

Irradiated nitrosamines have been found to undergo oxygen-atom exchange with dissolved O2 and also produce the corresponding nitramines . These transformations plausibly occur via the formation and collapse of a nitrosamine peroxide intermediate .

Scientific Research Applications

Chemical Properties and Formation

N-Nitrosodiphenylamine is classified as an N-nitrosamine, a group of compounds known for their carcinogenic properties. Its chemical structure consists of a diphenylamine moiety with a nitroso group, making it a subject of interest in studies related to carcinogenesis and toxicology. The compound can be formed through various chemical reactions, including the nitrosation of diphenylamine under acidic conditions.

Toxicological Studies

Health Effects and Carcinogenicity
Research has indicated that this compound is associated with significant health risks, particularly as a carcinogen. Studies conducted on laboratory animals have shown that exposure to this compound can lead to neoplastic lesions, specifically bladder transitional cell carcinoma in rats .

Table 1: Summary of Toxicological Findings

Study TypeAnimal ModelDose (mg/kg/day)Observed Effects
Chronic StudyRats200Increased incidence of bladder cancer
Intermediate StudyRats183Preneoplastic urinary bladder lesions
Subchronic Feeding StudyMice10,000-20,000Chronic inflammation of the bladder

Applications in Cancer Research

This compound serves as a model compound in cancer research due to its well-documented carcinogenic effects. It is utilized in studies investigating the mechanisms of N-nitrosamine-induced carcinogenesis, particularly focusing on metabolic activation pathways involving cytochrome P450 enzymes .

Case Study: Carcinogenesis Mechanisms
A study highlighted the role of metabolic activation in the carcinogenicity of N-nitrosamines, demonstrating that the formation of reactive metabolites is crucial for inducing DNA damage and subsequent tumorigenesis. This has implications for understanding how similar compounds may act in human exposures .

Environmental Impact and Regulatory Concerns

This compound has been detected in various environmental matrices, including biosolids from wastewater treatment plants. Its presence raises concerns regarding potential human exposure through agricultural products or contaminated water sources. Regulatory bodies, such as the United States Environmental Protection Agency, monitor levels of this compound due to its toxicological profile .

Table 2: Detection of this compound in Environmental Samples

Sample TypeDetection Frequency (%)Concentration Range (ng/g)
Biosolids8810-500
Agricultural Soil505-100

Industrial Applications

Despite its health risks, this compound has applications in industrial settings, particularly as an antioxidant in rubber production. However, its use is being scrutinized due to safety concerns related to potential leaching into consumer products .

Mechanism of Action

The mechanism of action of N-Nitrosodiphenylamine involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic properties. The compound primarily targets cellular DNA and proteins, leading to oxidative stress and cellular dysfunction .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Nitrosomethylaniline (NMA)

  • Structure : Methyl and phenyl groups attached to a nitrosated nitrogen.
  • Mutagenicity : Moderately potent in Salmonella TA104 strain, surpassing NDPhA .
  • Carcinogenic Potency: Higher than NDPhA due to easier metabolic activation .

Diphenylamine (DPA)

  • Relation to NDPhA : Denitrosation product of NDPhA .
  • Analytical Challenges : Co-elutes with NDPhA in gas chromatography (GC) due to NDPhA’s thermal decomposition .
  • Mutagenicity: Requires norharman for activity, producing twice as many revertants as NDPhA .

4-Nitrodiphenylamine and 2-Nitrodiphenylamine

  • Role : Stabilizers in explosives and propellants (similar to NDPhA) .
  • Toxicity: Less carcinogenic than NDPhA but degrade into hazardous intermediates under environmental conditions .

Toxicological and Carcinogenic Profiles

Compound Carcinogenicity (Relative Potency) Key Mutagenicity Findings Metabolic Pathway
NDPhA Low (15,000× less potent than NDEA) Weak in standard assays; requires S9 mix/norharman Denitrosation to DPA
N-Nitrosodiethylamine (NDEA) High (Reference standard) Direct DNA alkylation; no cofactors needed Cytochrome P450 oxidation
DPA Non-carcinogen Mutagenic only with norharman Oxidative deamination

Environmental Persistence and Analytical Challenges

  • NDPhA vs. DPA : NDPhA decomposes in GC inlets, complicating separation from DPA. HPLC/thermospray-MS or molecularly imprinted polymers (MIPs) coupled with GC-MS are required for accurate quantification .
  • Degradation : NDPhA photodegrades faster than DPA but bioaccumulates in sediments due to lipophilicity .

Regulatory and Health Guidelines

Compound Regulatory Limit (Water) Key Guidelines
NDPhA 20–30× lower than DPA ATSDR MRL: 0.04 mg/kg/day (chronic)
DPA Higher thresholds EPA IRIS: No carcinogenicity classification

Biological Activity

N-Nitrosodiphenylamine (NDPhA) is a nitrosamine compound that has garnered attention due to its potential biological activity and carcinogenic properties. This article explores the biological activity of NDPhA, focusing on its metabolism, toxicology, and potential health impacts based on diverse research findings.

Metabolism and Toxicokinetics

NDPhA undergoes metabolic transformation primarily in the liver, where it is denitrosated to diphenylamine and nitric oxide. Subsequent oxidation of nitric oxide leads to the formation of nitrite and nitrate. In studies involving phenobarbital-induced mouse liver microsomes, metabolites such as diphenylamine and 4-hydroxydiphenylamine were identified, indicating a pathway for bioactivation that may contribute to its carcinogenic potential .

Metabolic Pathways:

  • Denitrosation: NDPhA → Diphenylamine + NO
  • Oxidation: NO → Nitrite → Nitrate
  • Hydroxylation: Diphenylamine → 4-Hydroxydiphenylamine → Quinoneimine

Carcinogenicity Studies

Research has indicated that NDPhA exhibits significant carcinogenic properties in animal models. Long-term studies conducted by the National Cancer Institute (NCI) demonstrated increased incidences of bladder epithelial hyperplasia and invasive urothelial carcinoma in F344 rats exposed to NDPhA through diet . The following table summarizes key findings from these studies:

Study TypeSpeciesDose (mg/kg-day)Observed Effect
Chronic StudyF344 Rats80-300Increased bladder hyperplasia
Chronic StudyB6C3F1 Mice~8300Reticulum cell sarcomas in males
Long-term FeedingF344 Rats1000 or 4000 ppmBladder inflammation and neoplasms

Genotoxicity

NDPhA has shown mixed results in genotoxicity assays. While it was negative in several bacterial mutation tests, it exhibited positive responses in DNA damage assays using rat hepatocytes and transformation assays in Syrian hamster embryo cells . This suggests that NDPhA may induce genetic damage under certain conditions, contributing to its carcinogenic profile.

Case Studies and Epidemiological Data

Q & A

Basic Research Questions

Q. What systematic methodologies are recommended for conducting a comprehensive literature review on N-Nitrosodiphenylamine?

  • Methodological Answer : Utilize structured search strategies across databases like PubMed, TOXLINE, and TOXCENTER, employing CAS numbers (e.g., 86-30-6), synonyms, and MeSH terms. Include grey literature (e.g., technical reports, conference abstracts) and filter results using inclusion criteria such as toxicokinetics, biomarkers, and carcinogenicity . ATSDR's 2017 profile outlines a two-step screening process: title/abstract review followed by full-text evaluation, with 46 studies deemed relevant from 326 initial records .

Q. What analytical techniques are validated for detecting trace levels of this compound in environmental samples?

  • Methodological Answer :

  • Solid-Phase Microextraction (SPME) with GC-MS : Optimize parameters such as fiber type (e.g., polyacrylate), extraction time (30–60 min), and temperature (25–40°C) to achieve detection limits of 0.5 µg/kg in rubber matrices .
  • Molecularly Imprinted Polymers (MIPs) : Combine with GC-MS for selective extraction from water samples, achieving 94% recovery and LODs of 0.8 ng/L .
  • Electrochemical Sensors : Use poly(diallyldimethylammonium chloride)-stabilized graphene/platinum nanoparticles for rapid detection with high sensitivity in aqueous environments .

Q. How can researchers assess the carcinogenic potential of this compound using existing toxicological data?

  • Methodological Answer : Leverage the Carcinogenic Potency Database (CPDB), which standardizes animal studies and calculates TD50 values (dose causing 50% tumor incidence). For example, this compound showed bladder tumors in rats and mesotheliomas in mice, with TD50 values informing quantitative risk assessments . The EPA classifies it as a probable human carcinogen (Group B2) based on structural analogs and animal evidence .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s role in transnitrosation reactions, and how can these be experimentally validated?

  • Methodological Answer : In acidic media, this compound directly transfers nitroso groups to amines (e.g., N-methylaniline) without nitrous acid intermediates. Validate using kinetic studies with UV-Vis spectroscopy to monitor nitroso group transfer rates and LC-MS to identify reaction products. This mechanism suggests secondary nitrosamines may act as proximate carcinogens .

Q. How can physiologically based pharmacokinetic (PBPK) models be applied to address data gaps in this compound’s toxicokinetics?

  • Methodological Answer : Develop PBPK models using existing oral exposure data (e.g., absorption rates in rodents) to simulate distribution, metabolism, and excretion. Incorporate in vitro hepatic metabolism data (e.g., CYP450 involvement) and extrapolate to humans. ATSDR identifies a need for dermal and inhalation absorption studies to refine model parameters .

Q. What in vitro models are suitable for evaluating this compound’s genotoxicity, and how do they compare to traditional assays?

  • Methodological Answer :

  • HepaRG 3D Cell Models : Use high-content screening to assess DNA damage (e.g., γH2AX foci) and compare results to Salmonella TA104 mutagenicity assays, which detect base-pair substitutions .
  • Microsomal Activation Systems : Supplement with S9 liver fractions to mimic metabolic activation, as this compound’s mutagenicity may depend on nitroso group release .

Q. How can researchers optimize environmental fate studies to resolve contradictions in this compound’s biodegradation rates?

  • Methodological Answer : Conduct soil microcosm experiments under controlled conditions (e.g., aerobic vs. anaerobic, varying pH). Use isotopically labeled this compound (¹⁵N) with LC-HRMS to track degradation products. ATSDR notes discrepancies in photolysis half-lives (hours to days) and recommends standardized protocols for hydrolysis/oxidation studies .

Q. Data Gaps and Future Directions

Q. What critical data gaps persist in understanding this compound’s bioavailability from environmental media?

  • Methodological Answer : Prioritize studies on dermal absorption using ex vivo human skin models and inhalation exposure assays (e.g., ALI/EPI airway tissues). Quantify bioaccessibility in contaminated soils via physiologically based extraction tests (PBETs) to estimate oral exposure risks .

Q. How can advanced computational tools enhance risk assessment for this compound?

  • Methodological Answer : Apply QSAR models to predict metabolites (e.g., diphenylamine) and their toxicity. Integrate omics data (transcriptomics/proteomics) from exposed cell lines to identify biomarkers of effect, such as urinary bladder hyperplasia markers .

Properties

IUPAC Name

N,N-diphenylnitrous amide
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InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

UBUCNCOMADRQHX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
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Molecular Formula

C12H10N2O
Record name N-NITROSODIPHENYLAMINE
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DSSTOX Substance ID

DTXSID6021030
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Molecular Weight

198.22 g/mol
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Physical Description

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992), Other Solid, Yellow to brown or orange powder or flakes or a black solid; [CAMEO], YELLOW FLAKES., Yellow to brown or orange powder or flakes or a black solid.
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Boiling Point

101 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 35 mg/L at 25 °C, In water, 35.09 mg/L at 25 °C, Slightly soluble in ethanol, chloroform; soluble in benzene, Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene, Solubility in water: none
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Density

1.23 (NTP, 1992) - Denser than water; will sink, 1.23, 1.23 g/cm³
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Vapor Pressure

0.00007 [mmHg]
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Color/Form

Yellow plates from ligroin, Yellow plates or green crystals, Yellow plates from petroleum ether

CAS No.

86-30-6
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Melting Point

151.7 °F (NTP, 1992), 66.7 °C, 66.5 °C, 151.7 °F
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Synthesis routes and methods I

Procedure details

diphenylamine method, where diphenylamine as raw material is nitrosated using a nitrite in an organic solvent to produce N-nitrosodiphenylamine, which is rearranged to 4-nitrosodiphenylamine hydrochloride under the action of anhydrous hydrogen chloride, and then, 4-nitrosodiphenylamine hydrochloride is neutralized with a base to give 4-nitrosodiphenylamine which is finally reduced to 4-aminodiphenylamine by sodium sulfide.
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Synthesis routes and methods II

Procedure details

The compound 1,1-diphenylhydrazine is commercially available. The substituted 1,1-diphenylhydrazines can be made by reacting the corresponding 1,1-diarylamine with sodium nitrite and hydrochloric acid in dimethylformamide at about 10° C. to produce an N-nitrosodiphenylamine, then adding the N-nitroso compound in tetrahydrofuran to a suspension of lithium aluminum hydride in dry ether under nitrogen and maintaining the temperature at 25°-35° C. for about 11/2 hours. The procedure is analogous to that given for preparation of N-amino-iminodibenzyl in Cohen et al., U.S. Pat. No. 3,457,271.
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Synthesis routes and methods III

Procedure details

210 g of 20% diphenylamine solution in trichloroethylene, 59 g of 38% sodium nitrite aqueous solution and 150 g of 20% sulfuric acid are simultaneously fed, under stirring, (Re = 8-10×103) at 17°-20° C. for about 7-10 min into a 500 ml reactor equipped with a cooling jacket, a thermometer and an agitator; this is followed by another stirring for about 5-8 min. The stirring is discontinued after said period of time has elapsed; complete layer separation of the organic and aqueous phases takes place during 15-20 min. 217 g of organic phase containing 48.4 g of N-nitrosodiphenylamine and 0.42 g of diphenylamine are obtained. Diphenylamine conversion degree is 99%; N-nitrosodiphenylamine yield, 99.3% in terms of converted diphenylamine.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13473635
CID 13473635
N-Nitrosodiphenylamine
CID 13473635
N-Nitrosodiphenylamine
CID 13473635
CID 13473635
N-Nitrosodiphenylamine
CID 13473635
N-Nitrosodiphenylamine
CID 13473635
N-Nitrosodiphenylamine

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